molecular formula C4H2ClF5O2 B1471679 2,2,3,3,3-pentafluoropropyl carbonochloridate CAS No. 1025495-74-2

2,2,3,3,3-pentafluoropropyl carbonochloridate

Cat. No.: B1471679
CAS No.: 1025495-74-2
M. Wt: 212.5 g/mol
InChI Key: YEYFLYDQBAHTBK-UHFFFAOYSA-N
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Description

2,2,3,3,3-pentafluoropropyl carbonochloridate is a chemical compound with the molecular formula C4H2ClF5O2. It is known for its unique properties due to the presence of both chloroformate and pentafluoropropyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,3-pentafluoropropyl carbonochloridate can be synthesized through the reaction of chloroformic acid with 2,2,3,3,3-pentafluoropropanol. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of chloroformic acid 2,2,3,3,3-pentafluoropropyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors. The reaction conditions are carefully monitored to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-pentafluoropropyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroformate group can be substituted by nucleophiles, leading to the formation of different esters and other derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of chloroformic acid and 2,2,3,3,3-pentafluoropropanol.

    Reduction: Under specific conditions, the ester can be reduced to yield alcohols and other reduced products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as acids or bases are often used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions include various esters, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3,3-pentafluoropropyl carbonochloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.

    Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which chloroformic acid 2,2,3,3,3-pentafluoropropyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The chloroformate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pentafluoropropyl group imparts unique properties such as increased stability and reactivity, influencing the overall behavior of the compound in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Chloroformic acid 2,2,3,3,3-trifluoropropyl ester
  • Chloroformic acid 2,2,3,3,3-tetrafluoropropyl ester
  • Chloroformic acid 2,2,3,3,3-hexafluoropropyl ester

Uniqueness

2,2,3,3,3-pentafluoropropyl carbonochloridate is unique due to the specific arrangement of its fluorine atoms, which provides distinct chemical properties such as higher reactivity and stability compared to its analogs. The presence of five fluorine atoms enhances its electron-withdrawing capability, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF5O2/c5-2(11)12-1-3(6,7)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYFLYDQBAHTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348640
Record name 2,2,3,3,3-Pentafluoropropyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025495-74-2
Record name 2,2,3,3,3-Pentafluoropropyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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